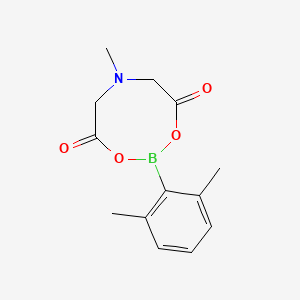

2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione est un composé hétérocyclique contenant du bore. Ce composé est remarquable pour sa structure unique, qui comprend un atome de bore intégré dans un cycle dioxazaborocane. La présence du groupe 2,6-diméthylphényl ajoute à sa stabilité chimique et à sa réactivité, ce qui en fait un composé intéressant dans divers domaines de la recherche et de l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

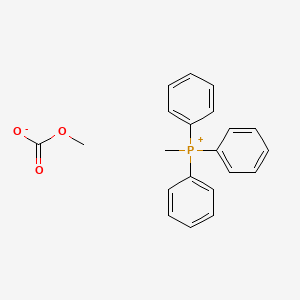

La synthèse du 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione implique généralement la réaction de l’acide 2,6-diméthylphénylboronique avec des précurseurs dioxazaborocane appropriés dans des conditions contrôlées. La réaction est généralement effectuée en présence d’un catalyseur, tel que le palladium, et sous atmosphère inerte pour prévenir l’oxydation . Les conditions réactionnelles incluent souvent des températures modérées et l’utilisation de solvants tels que le toluène ou le THF pour faciliter la réaction.

Méthodes de production industrielle

À l’échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L’utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, réduisant le risque de réactions secondaires et améliorant l’efficacité globale .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des acides boroniques ou des esters.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou amines contenant du bore.

Substitution : Il peut participer à des réactions de substitution nucléophile, où l’atome de bore est remplacé par d’autres nucléophiles.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène pour l’oxydation, des réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles tels que les amines ou les alcools pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les acides boroniques, les alcools contenant du bore et les composés borés substitués, qui ont diverses applications en synthèse organique et en science des matériaux .

Applications de la recherche scientifique

Le 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione a plusieurs applications en recherche scientifique :

Applications De Recherche Scientifique

2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mécanisme D'action

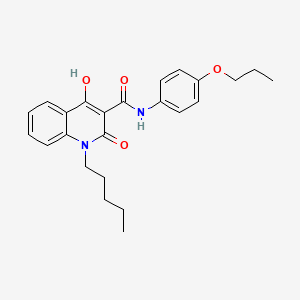

Le mécanisme d’action du 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione implique son interaction avec des cibles moléculaires par l’intermédiaire de son atome de bore. L’atome de bore peut former des complexes stables avec diverses biomolécules, facilitant son utilisation dans des applications médicales. Dans la BNCT, le composé s’accumule dans les cellules cancéreuses et, lors de l’irradiation neutronique, libère des particules de haute énergie qui détruisent les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

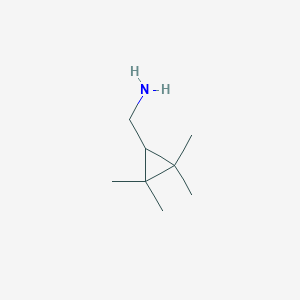

Acide 2,6-diméthylphénylboronique : Un précurseur dans la synthèse du composé cible.

Isocyanate de 2,6-diméthylphényle : Utilisé dans la préparation de β-cyclodextrines dérivées.

Isocyanure de 2,6-diméthylphényle : Impliqué dans la synthèse du tris(2,6-diméthylphénylimido)méthylrhénium(VII).

Unicité

Le 2-(2,6-diméthylphényl)-6-méthyl-1,3,6,2-dioxazaborocane-4,8-dione est unique en raison de sa structure cyclique dioxazaborocane, qui confère des propriétés chimiques distinctes. Sa capacité à participer à un large éventail de réactions et ses applications dans divers domaines en font un composé précieux en recherche scientifique et dans l’industrie.

Propriétés

Formule moléculaire |

C13H16BNO4 |

|---|---|

Poids moléculaire |

261.08 g/mol |

Nom IUPAC |

2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

InChI |

InChI=1S/C13H16BNO4/c1-9-5-4-6-10(2)13(9)14-18-11(16)7-15(3)8-12(17)19-14/h4-6H,7-8H2,1-3H3 |

Clé InChI |

DFYUBULBBZGRLF-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12054692.png)

![chlororuthenium(2+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B12054698.png)